REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([C:10](OC)=[O:11])=[N:6][S:7][C:8]=1[Cl:9]>C(O)C>[Cl:3][C:4]1[C:5]([CH2:10][OH:11])=[N:6][S:7][C:8]=1[Cl:9] |f:0.1|
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NSC1Cl)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Add water, extract with dichloromethane three times
|
Type
|
WASH
|
Details
|
Combine the organic layers and wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NSC1Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |